Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]-
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Overview
Description
3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with 2-chloropyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETZOL-5-YL)PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl
Uniqueness
Compared to similar compounds, 3-(2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PYRIDINE stands out due to its unique combination of a trifluoromethyl group, a tetrazole ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F3N5 |
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Molecular Weight |
305.26 g/mol |
IUPAC Name |
3-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)12-5-1-3-10(7-12)9-22-20-13(19-21-22)11-4-2-6-18-8-11/h1-8H,9H2 |
InChI Key |
AVKRHJJNTGCKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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